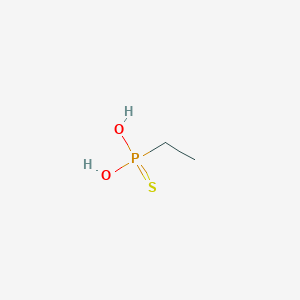
Phosphonothioic acid, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, ethyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and an ethyl group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is often used as an intermediate in the synthesis of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonothioic acid, ethyl- can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol and hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of phosphorus pentasulfide with ethanol, followed by hydrolysis to yield phosphonothioic acid, ethyl-.
Industrial Production Methods: In industrial settings, the production of phosphonothioic acid, ethyl- often involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Phosphonothioic acid, ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted phosphonothioic acid derivatives.
Major Products Formed: The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different chemical processes and industries.
Scientific Research Applications
Phosphonothioic acid, ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: In biological research, it is used to study enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: It is used in the production of pesticides and herbicides, as well as in the manufacture of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biochemical effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Phosphonothioic acid, ethyl- can be compared with other similar compounds, such as:
O-Ethyl methylphosphonothioic acid: This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents.
VX (nerve agent): VX is an extremely toxic synthetic chemical compound in the organophosphorus class, specifically a thiophosphonate.
Phosphonothioic acid, ethyl- is unique due to its specific structure and reactivity, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
13991-98-5 |
|---|---|
Molecular Formula |
C2H7O2PS |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
ethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O2PS/c1-2-5(3,4)6/h2H2,1H3,(H2,3,4,6) |
InChI Key |
HGELWZQRZUOEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


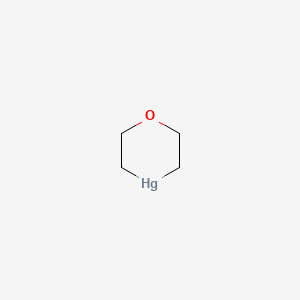
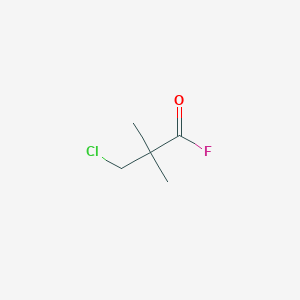
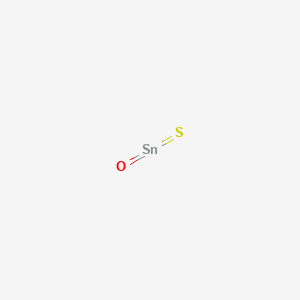

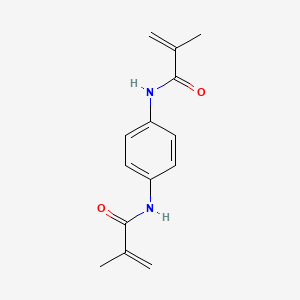
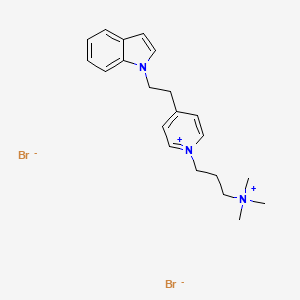
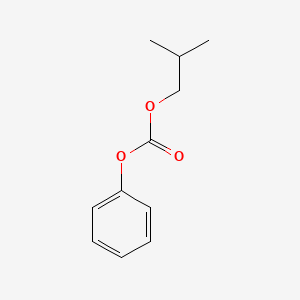
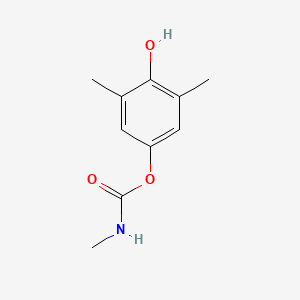
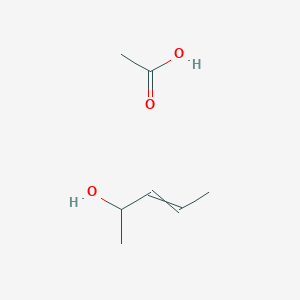
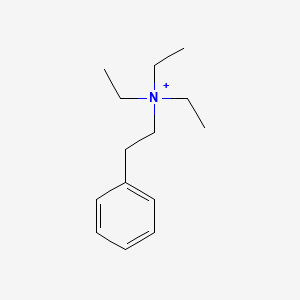
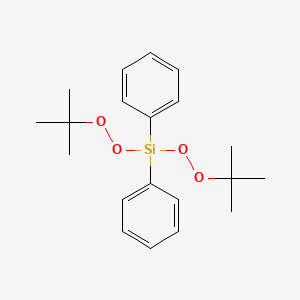
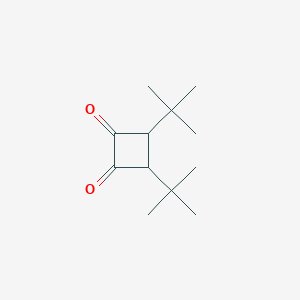
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
